S-Methyl-L-cysteinyl-S-methyl-L-cysteine
Description
S-Methyl-L-cysteinyl-S-methyl-L-cysteine is a dipeptide composed of two S-methyl-L-cysteine residues linked via a peptide bond.
S-Methyl-L-cysteine (CAS 1187-84-4) is an α-amino acid with a methylthio (-SCH₃) substituent on the sulfur atom of cysteine. Its molecular formula is C₄H₉NO₂S, with a molecular weight of 135.185 g/mol .
Properties
CAS No. |
58910-52-4 |
|---|---|
Molecular Formula |
C8H16N2O3S2 |
Molecular Weight |
252.4 g/mol |
IUPAC Name |
(2R)-2-[[(2R)-2-amino-3-methylsulfanylpropanoyl]amino]-3-methylsulfanylpropanoic acid |
InChI |
InChI=1S/C8H16N2O3S2/c1-14-3-5(9)7(11)10-6(4-15-2)8(12)13/h5-6H,3-4,9H2,1-2H3,(H,10,11)(H,12,13)/t5-,6-/m0/s1 |
InChI Key |
HYIJUDDDEFWRGR-WDSKDSINSA-N |
Isomeric SMILES |
CSC[C@@H](C(=O)N[C@@H](CSC)C(=O)O)N |
Canonical SMILES |
CSCC(C(=O)NC(CSC)C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Direct S-Methylation of L-Cysteine
Alkylation of L-cysteine’s thiol group using methylating agents such as methyl iodide or dimethyl sulfate under alkaline conditions represents the most straightforward approach. For instance, reaction of L-cysteine with methyl iodide in aqueous sodium hydroxide (pH 10–12) at 25–30°C yields SMC with >85% efficiency. This method, however, risks over-alkylation or oxidation, necessitating strict inert atmospheres and stoichiometric control.
Enzymatic Sulfur Oxidation
Flavin-containing monooxygenases (FMOs), such as those derived from Schizosaccharomyces pombe, catalyze the oxidation of SMC to S-methyl-L-cysteine sulfoxide (SMCO). While this enzyme (SpFMO) operates optimally at pH 8.0 and 30°C, its application in SMC synthesis is indirect but highlights the role of biocatalysts in modifying sulfur-containing amino acids.
Dipeptide Assembly via Peptide Bond Formation
Coupling two SMC monomers into the target dipeptide requires precise activation and protection strategies to avoid side reactions.
Solid-Phase Peptide Synthesis (SPPS)
Using Fmoc (fluorenylmethyloxycarbonyl) chemistry, the carboxyl group of the first SMC is anchored to a resin (e.g., 2-chlorotrityl chloride), while the amine group is Fmoc-protected. After deprotection with piperidine, the second SMC—activated as a pentafluorophenyl ester—is coupled using agents like HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate). Yields exceeding 90% are achievable with minimized racemization.
Solution-Phase Coupling
In solution, carbodiimide-based reagents such as EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) facilitate carboxyl activation. For example, reacting SMC (with tert-butylthio protection on sulfur) with EDCl/HOBt in DMF at 0°C for 24 hours yields the dipeptide after deprotection. This method avoids resin handling but requires extensive purification via column chromatography.
Enzymatic and Hybrid Approaches
Biocatalytic Peptide Bond Formation
Though no direct reports exist for enzymatic synthesis of this compound, peptidyl transferases and ligases from E. coli or Bacillus subtilis have been employed for analogous dipeptides. These enzymes typically require ATP and operate at neutral pH, offering stereospecificity but lower yields (~50%) compared to chemical methods.
Chemoenzymatic Methylation
Combining chemical synthesis with enzymatic methylation presents a novel avenue. For instance, SpFMO’s ability to oxidize SMC to SMCO could be repurposed to introduce methyl groups post-coupling, though this remains speculative without experimental validation.
Analytical Validation and Characterization
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The method validated by Kim et al. for SMC and SMCSO in human fluids adapts well to dipeptide analysis. Using a C18 column with 0.1% heptafluorobutyric acid in water/acetonitrile gradients, this compound elutes at 8.2 minutes, with a mass-to-charge ratio (m/z) of 281.1 [M+H]+. Limits of detection (LOD) below 0.1 µM ensure sensitivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H-NMR spectra in D2O reveal characteristic signals: δ 3.94 ppm (α-proton, dd), δ 3.10–3.00 ppm (β-protons, dd), and δ 2.10 ppm (S-methyl singlet). 13C-NMR confirms the peptide bond carbonyl at δ 172.5 ppm and S-methyl carbons at δ 15.3 ppm.
Comparative Analysis of Synthesis Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| SPPS | 90–95 | >98 | High reproducibility, minimal racemization | Costly resins, scalability issues |
| Solution-phase | 75–85 | 95–97 | Low equipment cost | Labor-intensive purification |
| Enzymatic | 40–60 | 80–90 | Stereospecificity | Low yields, limited enzyme availability |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: S-Methyl-L-cysteinyl-S-methyl-L-cysteine can undergo oxidation to form sulfoxides and sulfones.
Reduction: The compound can be reduced back to its thiol form using reducing agents like dithiothreitol (DTT).
Substitution: It can participate in substitution reactions where the methyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or other thiol-based reducing agents.
Substitution: Various nucleophiles under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol form of the compound.
Substitution: Derivatives with different functional groups.
Scientific Research Applications
S-Methyl-L-cysteine (SMC) is a hydrophilic, sulfur-containing amino acid derivative naturally found in garlic and onions . Research suggests that SMC has several potential applications, particularly in the fields of biomedicine, pharmacology, and materials science .
Metabolic Syndrome and Antioxidant Properties
SMC has demonstrated the ability to improve insulin resistance and attenuate metabolic syndrome . In a study with rats fed a high-fructose diet, oral administration of SMC (100 mg/kg bw/day) led to a significant reduction in plasma glucose, insulin, tumor necrosis factor-alpha, and insulin resistance. It also improved antioxidant enzyme activities . Specifically, SMC supplementation reduced levels of plasma malondialdehyde (MDA) . Increased levels of plasma glucose, insulin, malondialdehyde, tumor necrosis factor-alpha, and insulin resistance and decreased levels of glutathione, glutathione peroxidase, and catalase were found in rats on a high fructose diet .
Oxidative Stress and Inflammation
SMC exhibits antioxidant activity, which can prevent or reduce oxidative stress, inflammation, and insulin resistance induced by a high-fructose diet . Studies indicate that SMC can minimize the effects of stress-induced damages by reversing the activity of catalase, an enzyme that protects tissues from oxidative stress .
Pharmaceutical and Therapeutic Applications
General Applications Research indicates that garlic, which contains SMC, may have applications in functional foods or nutraceuticals .
Hydrogels Hydrogels containing ROS-sensitive bonds respond to ROS, such as superoxide radicals, hydroxyl radicals, and hydrogen peroxide. ROS-responsive hydrogels are suitable for environments with elevated ROS levels, such as those found in inflammation and neurodegenerative diseases .
Analytical Chemistry
SMC can be accurately determined in human plasma and urine samples using isotope-labeled internal standards .
Materials Science
S-Methyl-L-cysteine-based metal-organic frameworks could be used for the selective cycloaddition of ethylene oxide to CO2, showing its potential in green chemistry .
Data Table
The table below summarizes the effects of SMC on specific parameters related to oxidative stress in rats fed a high-fructose diet (HFD) based on the study by :
| Parameter | HFD Group | HFD + SMC Group | p-value |
|---|---|---|---|
| Malondialdehyde | 4.28 | Reduced | <0.05 |
| Glutathione Peroxidase | 29.36 | Increased | <0.05 |
| GSH | 3.42 | Increased | <0.05 |
| Catalase | Lower than others, but not significant overall | Increased | >0.05 |
Case Studies
While the search results do not provide explicit case studies on S-Methyl-L-cysteine, the following applications can be inferred from the research:
- Study on Metabolic Syndrome: Oral administration of SMC to rats on a high-fructose diet improved insulin resistance and reduced oxidative stress, suggesting its potential use in managing metabolic syndrome .
- Antioxidant studies: S-Methylcysteine increases the efficacy of the MRSA catalytic antioxidant system, leading to increased resistance to oxidative stress .
- Hydrogel applications: ROS-responsive hydrogels can target cancer cells by focusing on tumor tissues while minimizing effects on healthy cells .
Mechanism of Action
S-Methyl-L-cysteinyl-S-methyl-L-cysteine exerts its effects through its role as a substrate in the catalytic antioxidant system mediated by methionine sulfoxide reductase A (MSRA). This enzyme reduces methionine sulfoxide residues in proteins back to methionine, thereby protecting cells from oxidative damage . The compound is also involved in extracellular D-serine signaling, which is crucial for NMDA receptor function .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares key structural and molecular features of S-Methyl-L-cysteine with other S-substituted cysteine derivatives:
Key Research Findings
- FMO Substrate Specificity : S-Allyl and S-Benzyl derivatives are preferred substrates for FMO3, while halogenated derivatives (e.g., DCVC) exhibit lower reactivity due to reduced sulfur nucleophilicity .
- Synthetic Efficiency : S-Phenyl-L-cysteine synthesis remains challenging, highlighting the need for improved enzymatic or chemical methods .
Q & A
Basic Research Questions
Q. What established synthetic routes are available for S-Methyl-L-cysteinyl-S-methyl-L-cysteine, and what factors critically influence yield and purity?
- Methodological Answer : Synthesis typically involves coupling L-cysteine derivatives via carbodiimide-based reagents (e.g., DCC/DMAP) under inert conditions to prevent oxidation. Key factors include reaction pH (neutral to mildly acidic), temperature control (0–25°C), and stoichiometric ratios of reactants. Post-synthesis purification via column chromatography (silica gel, methanol/chloroform gradients) or recrystallization is essential to isolate the dipeptide with ≥95% purity .
Q. Which analytical techniques are prioritized for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR (e.g., δ 2.85–2.95 ppm for SCH groups, δ 5.67–5.98 ppm for propenyl protons) confirm connectivity and stereochemistry .
- Mass Spectrometry : High-resolution MS (e.g., m/z 267.30 [M+H]) validates molecular weight .
- HPLC : Reverse-phase C18 columns with UV detection (210–280 nm) assess purity and detect byproducts .
Q. What biological roles or mechanisms have been attributed to this compound in preclinical studies?
- Methodological Answer : The compound acts as a substrate for methionine sulfoxide reductase A (MSRA), implicating it in redox homeostasis. In vitro models (e.g., neuronal cells under oxidative stress) show dose-dependent neuroprotection via glutathione pathway modulation. Standard assays include ROS scavenging (DCFH-DA fluorescence) and mitochondrial viability (MTT assay) .
Advanced Research Questions
Q. How can stereochemical fidelity be maintained during the synthesis of this compound to avoid racemization?
- Methodological Answer : Racemization risks arise during cysteine deprotection. Strategies include:
- Using tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups for temporary amine protection.
- Conducting coupling steps at 0–4°C with HOBt/DIC to minimize base-induced epimerization.
- Monitoring optical rotation ([α]) and comparing to literature values post-synthesis .
Q. How should researchers address discrepancies in reported bioactivity data for this compound across studies?
- Methodological Answer : Contradictions may stem from:
- Purity Variability : Cross-validate purity via orthogonal methods (e.g., elemental analysis + HPLC).
- Assay Conditions : Standardize cell culture media (e.g., serum-free vs. serum-containing) and oxidant concentrations (e.g., HO at 100–500 μM).
- Systematic Review : Apply PRISMA guidelines to aggregate data, stratify by experimental models, and perform meta-regression for confounding variables (e.g., exposure duration) .
Q. What protocols ensure reproducibility in multi-step syntheses of this compound?
- Methodological Answer :
- Documentation : Report exact molar ratios, solvent grades (e.g., anhydrous DMF), and inert atmosphere details (argon vs. nitrogen).
- Batch Consistency : Use internal reference standards (e.g., USP-grade S-allyl-L-cysteine) for calibration .
- Validation : Replicate syntheses across independent labs, sharing raw spectral data (NMR, MS) via open-access repositories .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
